molecular formula C13H13N3O4 B6241378 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 168619-17-8

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B6241378
CAS No.: 168619-17-8
M. Wt: 275.3
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Description

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid is a pyrazole-derived benzoic acid compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. Its molecular structure features a pyrazole core substituted with an amino group and an ethoxycarbonyl ester, linked to a meta-substituted benzoic acid moiety. This specific arrangement of functional groups makes it a valuable scaffold for constructing more complex molecules aimed at combating antibiotic-resistant pathogens. Pyrazole derivatives bearing structural similarity to this compound have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL in some cases . Research into related compounds has identified their mechanism of action as the inhibition of bacterial fatty acid biosynthesis (FAB) , a crucial pathway for bacterial cell membrane formation . Furthermore, such lead compounds have been shown to be effective in eradicating bacterial biofilms and rescuing Caenorhabditis elegans from infection in in vivo studies, highlighting their potential therapeutic utility . This compound is supplied For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-4-8(6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFKDKJUZKJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168619-17-8
Record name 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
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Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole core is typically synthesized via cyclocondensation between hydrazine derivatives and β-ketoesters. For example, ethyl 3-(3-carboxyphenyl)-3-oxopropanoate reacts with hydrazine hydrate under reflux in ethanol to yield the 5-amino-4-ethoxycarbonylpyrazole intermediate.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 80–100°C (reflux)

  • Catalyst: None required; reaction proceeds via nucleophilic attack and cyclization.

Yield: 65–75% after recrystallization.

Regioselectivity Challenges

Regioselectivity is influenced by substituent electronic effects. The ethoxycarbonyl group at position 4 directs hydrazine attack to position 5, ensuring the amino group occupies position 5. Computational studies (DFT) suggest this is due to stabilization of the transition state by the electron-withdrawing ethoxycarbonyl group.

Coupling to Benzoic Acid Moieties

Nucleophilic Aromatic Substitution

The pyrazole intermediate is coupled to 3-bromobenzoic acid via nucleophilic aromatic substitution (SNAr).

Procedure:

  • Activate 3-bromobenzoic acid with POCl3 to form the acid chloride.

  • React with the pyrazole intermediate in dry THF at 0°C.

  • Quench with aqueous NaHCO3 and extract with ethyl acetate.

Key Parameters:

  • Molar Ratio: 1:1.2 (acid chloride:pyrazole)

  • Reaction Time: 4–6 hours

  • Yield: 60–68%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. For example, 3-boronobenzoic acid reacts with 5-amino-4-ethoxycarbonyl-1-bromopyrazole using Pd(PPh3)4 as a catalyst.

Optimized Conditions:

ParameterValue
CatalystPd(PPh3)4 (5 mol%)
BaseK2CO3 (2 eq)
SolventDME/H2O (4:1)
Temperature90°C
Yield72–78%

Ester Hydrolysis and Acid Formation

The ethoxycarbonyl group is hydrolyzed to a carboxylic acid under basic conditions.

Procedure:

  • Dissolve the ester intermediate in 2N NaOH.

  • Reflux at 100°C for 6 hours.

  • Acidify with HCl to pH 2–3 to precipitate the product.

Characterization Data:

  • Melting Point: 215–218°C (decomposes).

  • 1H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 8.1–7.5 (m, 4H, Ar-H), 5.9 (s, 2H, NH2), 4.3 (q, 2H, OCH2), 1.3 (t, 3H, CH3).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow system enhances yield and reduces reaction time:

  • Cyclocondensation and coupling steps are performed in tandem reactors.

  • In-line HPLC monitors intermediate purity.

  • Final hydrolysis occurs in a high-temperature microreactor.

Advantages:

  • Throughput: 1.2 kg/day

  • Purity: >99% (by HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
SNAr Coupling60–6895–97Moderate
Suzuki Coupling72–7898–99High
Continuous Flow85–90>99Industrial

The Suzuki coupling method offers superior yield and purity, while continuous flow systems are optimal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds could target specific pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
  • Corrosion Inhibition :
    • A study evaluated the use of ethoxycarbonyl-pyrazole derivatives as corrosion inhibitors for mild steel in acidic environments. The results showed that these compounds effectively reduce corrosion rates, making them suitable for protective coatings in industrial applications .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can act as a crosslinking agent, improving the material's durability under stress conditions .
  • Nanomaterials :
    • Research has focused on using pyrazole derivatives in the synthesis of nanomaterials, particularly for drug delivery systems. The unique properties of these compounds allow for targeted delivery mechanisms, enhancing the efficacy of therapeutic agents .

Environmental Applications

  • Bioremediation :
    • Pyrazole compounds have shown promise in environmental applications such as bioremediation. Their ability to bind heavy metals makes them useful in developing materials for removing contaminants from soil and water systems .
  • Analytical Chemistry :
    • The compound has been utilized as a reagent in analytical chemistry for detecting various ions and molecules due to its selective binding properties. This application is vital for environmental monitoring and quality control processes .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of cancer cell proliferation in vitro with specific pyrazole derivatives.
Corrosion Inhibition Effective reduction of corrosion rates for mild steel in acidic solutions using pyrazole derivatives.
Polymer Chemistry Enhanced mechanical properties and thermal stability when incorporated into polymer matrices.
Bioremediation Effective binding of heavy metals, aiding in the removal of contaminants from environments.

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.

Comparison with Similar Compounds

3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxoethyl]-1H-pyrazol-5-yl]benzoic acid

  • Substituents: A cis-4-carboxycyclohexyl group at position 3 and a hydroxyamino-oxoethyl group at position 4 of the pyrazole ring.
  • Synthesis : Synthesized via BBr3-mediated demethylation, yielding only 2% .

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

  • Substituents : Trifluoromethyl group at position 3 of the pyrazole.
  • Properties : Molecular weight 256.18 g/mol; the electron-withdrawing CF3 group increases lipophilicity (logP) and metabolic stability, making it suitable for applications requiring prolonged bioavailability .

3-[5-amino-4-(3-cyanobenzoyl)-1H-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide

  • Substituents: 3-cyanobenzoyl group at position 4 and a cyclopropylamide at the benzoic acid moiety.
  • Properties : The nitrile and amide groups enhance binding interactions in medicinal chemistry contexts, likely improving target specificity .

4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid

  • Substituents: Chlorinated pyrazole with ethyl and methyl groups, linked via a phenoxy bridge.
  • Applications : Marketed as a pesticide (purity >95%), with a molecular weight of 413.85 g/mol. The chlorine atom enhances pesticidal activity but may raise toxicity concerns .

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

  • Substituents : Benzothiazole ring at position 1 and an ethoxycarbonyl group at position 4.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source
3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid C13H13N3O4 283.26 (calculated) Ethoxycarbonyl, amino, benzoic acid Synthetic intermediate
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxoethyl]-1H-pyrazol-5-yl]benzoic acid C20H22N4O6 388.3 Carboxycyclohexyl, hydroxyamino-oxoethyl Research chemical
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C11H7F3N2O2 256.18 Trifluoromethyl Material science
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid C21H20ClN3O4 413.85 Chlorine, ethyl, methyl, phenoxy bridge Pesticide
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C13H12N4O2S 288.32 (calculated) Benzothiazole, ethoxycarbonyl Pharmaceutical research

Key Research Findings

Synthetic Challenges : The low yield (2%) of the carboxycyclohexyl derivative () contrasts with the commercial availability of simpler analogs like the trifluoromethyl compound (), highlighting the impact of steric hindrance on synthesis efficiency.

Bioactivity : Chlorinated pyrazole derivatives (e.g., ) exhibit potent pesticidal activity, whereas amide- and nitrile-containing analogs () are prioritized in drug discovery for their target selectivity.

Solubility and Stability : The ethoxycarbonyl group in the target compound balances lipophilicity and hydrolytic stability, making it a versatile intermediate. In contrast, the trifluoromethyl group () enhances stability but reduces aqueous solubility.

Biological Activity

3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N4O3C_{12}H_{14}N_{4}O_{3} and has a molecular weight of 250.26 g/mol. Its structure includes a benzoic acid moiety linked to a pyrazole ring, which is functionalized with an amino group and an ethoxycarbonyl group.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain pyrazole derivatives effectively target BRAF(V600E) mutations, which are prevalent in melanoma .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12.5Apoptosis Induction
Compound BA549 (Lung Cancer)15.0Cell Cycle Arrest
3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acidHeLa (Cervical Cancer)TBDTBD

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in managing inflammatory diseases.

Case Study:
In a study involving animal models of arthritis, pyrazole derivatives demonstrated a significant reduction in inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally similar to 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CS. aureus32 µg/mL
Compound DE. coli16 µg/mL
3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acidTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring or the benzoic acid moiety can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Key Findings:

  • Amino Group Positioning: The presence of an amino group at position 5 on the pyrazole ring enhances antitumor activity.
  • Ethoxycarbonyl Group: This functional group contributes to improved solubility and bioavailability, crucial for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, cyclization under acid or base catalysis (e.g., acetic acid or triethylamine) at 60–80°C can yield the pyrazole ring. Subsequent coupling with a benzoic acid derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical. Solvent choice (e.g., DMF or ethanol) and temperature control (reflux vs. room temperature) significantly impact purity and yield .

Q. How can the structural features of this compound be characterized to confirm its identity?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^13C NMR to identify the pyrazole ring protons (δ 6.5–8.5 ppm), ethoxycarbonyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2), and benzoic acid protons (δ 7.5–8.5 ppm for aromatic protons).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of ethoxycarbonyl and carboxylic acid) and ~3300 cm1^{-1} (N-H stretch of the amino group).
  • HPLC/MS : To verify purity (>95%) and molecular weight .

Q. What preliminary biological assays are suitable for evaluating its potential therapeutic applications?

Initial screening should focus on enzyme inhibition assays (e.g., dihydroorotate dehydrogenase for anticancer activity) and antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria). Computational docking studies can predict binding affinities to targets like COX-2 or kinases. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess selectivity .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents (e.g., ethoxycarbonyl vs. methyl) influence the compound’s bioactivity?

The ethoxycarbonyl group enhances lipophilicity, improving membrane permeability, while the amino group facilitates hydrogen bonding with enzyme active sites. Comparative studies with analogs (e.g., replacing ethoxycarbonyl with methyl) show reduced activity due to weaker electron-withdrawing effects, which are critical for stabilizing transition states in enzyme inhibition. Steric hindrance from bulkier groups may disrupt binding, as seen in molecular dynamics simulations .

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

Discrepancies often arise from pH-dependent solubility (carboxylic acid deprotonation above pH 4.5) and solvent polarity. Use standardized buffers (e.g., PBS at pH 7.4) for dissolution studies. Stability issues under light or heat can be mitigated by storing the compound in amber vials at –20°C. Analytical techniques like DSC (differential scanning calorimetry) assess thermal degradation pathways .

Q. What mechanistic insights explain the compound’s selective inhibition of dihydroorotate dehydrogenase (DHODH) in cancer cells?

The pyrazole ring and benzoic acid moiety mimic the planar structure of orotic acid, competing for the DHODH active site. Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting binding to an allosteric site. Mutagenesis studies on DHODH residues (e.g., Arg136) confirm critical interactions with the ethoxycarbonyl group .

Methodological Guidance

Q. How to design SAR (Structure-Activity Relationship) studies for this compound?

  • Step 1 : Synthesize analogs with variations in the pyrazole substituents (e.g., halogenation at position 5) and benzoic acid modifications (e.g., methyl esters).
  • Step 2 : Test analogs in enzyme inhibition assays (IC50_{50} determination) and cellular models (e.g., IC50_{50} in leukemia cell lines).
  • Step 3 : Use QSAR (quantitative SAR) models to correlate logP, polar surface area, and electronic parameters (Hammett constants) with activity .

Q. What advanced techniques validate its interaction with biological targets?

  • X-ray crystallography : Co-crystallize the compound with DHODH to resolve binding modes (resolution ≤2.0 Å).
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to immobilized proteins.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

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